

Technical Guide: Pyrazolo[3,4-b]pyridine Synthesis and Applications[1][2]

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Compound of Interest

Compound Name:	4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
CAS No.:	1187830-90-5
Cat. No.:	B1426005

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Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its bioisosteric relationship to purines and quinazolines.[1] This fused bicyclic system—comprising a pyrazole ring fused to a pyridine ring—serves as a versatile template for designing ATP-competitive kinase inhibitors, fluorescent biological probes, and anti-infective agents.[1]

This guide synthesizes recent advancements (2024–2025) in the sustainable synthesis of this core and analyzes its critical role in targeted oncology therapies, specifically against ALK, FGFR, and TRK kinases.[1]

Synthetic Architectures

The construction of the pyrazolo[3,4-b]pyridine core generally follows two retrosynthetic logic streams:

- Type A: Annulation of a pyridine ring onto a pre-existing pyrazole.
- Type B: Annulation of a pyrazole ring onto a pre-existing pyridine.

Type A is currently favored for its modularity, allowing the introduction of diverse substituents at the C4 and C6 positions via multicomponent reactions (MCRs).^[1]

Protocol A: Microwave-Assisted Aqueous MCR (Green Chemistry)

This protocol utilizes a "water-as-solvent" approach, leveraging the hydrophobic effect to accelerate the reaction between aminopyrazoles and aldehydes.

- Target: 4-Aryl-substituted pyrazolo[3,4-b]pyridines.
- Mechanism: Knoevenagel condensation followed by Michael addition and cyclodehydration.^[2]

Reagents & Conditions:

- Reactants: 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), Aryl aldehyde (1.0 eq), Active methylene (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq).^[1]
- Catalyst: Catalyst-free or mild base (Triethylamine, 0.5 eq).^[1]
- Solvent: Water (4 mL).
- Energy Source: Microwave Irradiation (Power: 110 W, Max Temp: 40–90°C).^[1]
- Time: 10–20 minutes.

Step-by-Step Methodology:

- Charge: In a microwave-safe vial, combine the aminopyrazole, aldehyde, and active methylene compound in water.
- Irradiate: Seal and subject to microwave irradiation at 110 W. Maintain temperature at 40°C for 20 minutes.

- Work-up: Cool to room temperature. The product typically precipitates out of the aqueous medium.[1]
- Isolation: Filter the solid precipitate. Wash efficiently with water/ethanol (8:2) to remove unreacted starting materials.[1]
- Purification: Recrystallize from ethanol if necessary (Yields typically 85–95%).

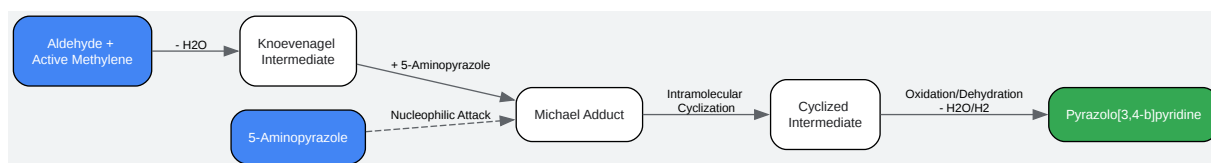
Protocol B: ZrCl₄-Catalyzed Condensation

Used specifically for synthesizing highly conjugated, fluorescent derivatives (e.g., for amyloid plaque imaging).[1]

- Reactants: 5-amino-1-phenylpyrazole + (E)-4-aryl but-3-en-2-ones (Chalcone derivatives).[1]
- Catalyst: Zirconium(IV) chloride (ZrCl₄) (0.3 eq).[1]
- Solvent: Ethanol/DMF (1:1).[1]
- Conditions: Reflux at 95°C for 16 hours.
- Yield: 20–30% (Lower yield due to steric bulk of fluorescent groups like pyrene).[1]

Mechanistic Visualization

The following diagram illustrates the formation mechanism via the Type A Multicomponent Reaction path.



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Figure 1: Mechanistic pathway for the multicomponent synthesis of pyrazolo[3,4-b]pyridines involving Knoevenagel condensation and Michael addition.

Medicinal Chemistry & Applications

The pyrazolo[3,4-b]pyridine core acts as a scaffold for Type I and Type II kinase inhibitors.[1] Its nitrogen atoms (N1, N2, N7) can serve as hydrogen bond acceptors/donors to interact with the hinge region of kinase ATP-binding pockets.[1]

Oncology: Kinase Inhibition Profile

Recent SAR (Structure-Activity Relationship) studies have validated this scaffold against several oncogenic drivers.[1]

Compound ID	Target Kinase	IC ₅₀ (nM)	Biological Context	Key Structural Feature
10g	ALK-L1196M	< 0.5	NSCLC (Crizotinib-resistant)	Overcomes "Gatekeeper" mutation via flexible side chains.[3]
7n	FGFR1	~10-50	Gastric/Lung Cancer	High selectivity over other kinases; favorable PK profile.
C03	TRKA	56	Solid Tumors	Scaffold hopping design; inhibits Km-12 cell proliferation.[4]
15y	TBK1	0.2	Immuno-oncology	Potent inhibition of IFN signaling pathway.[5]

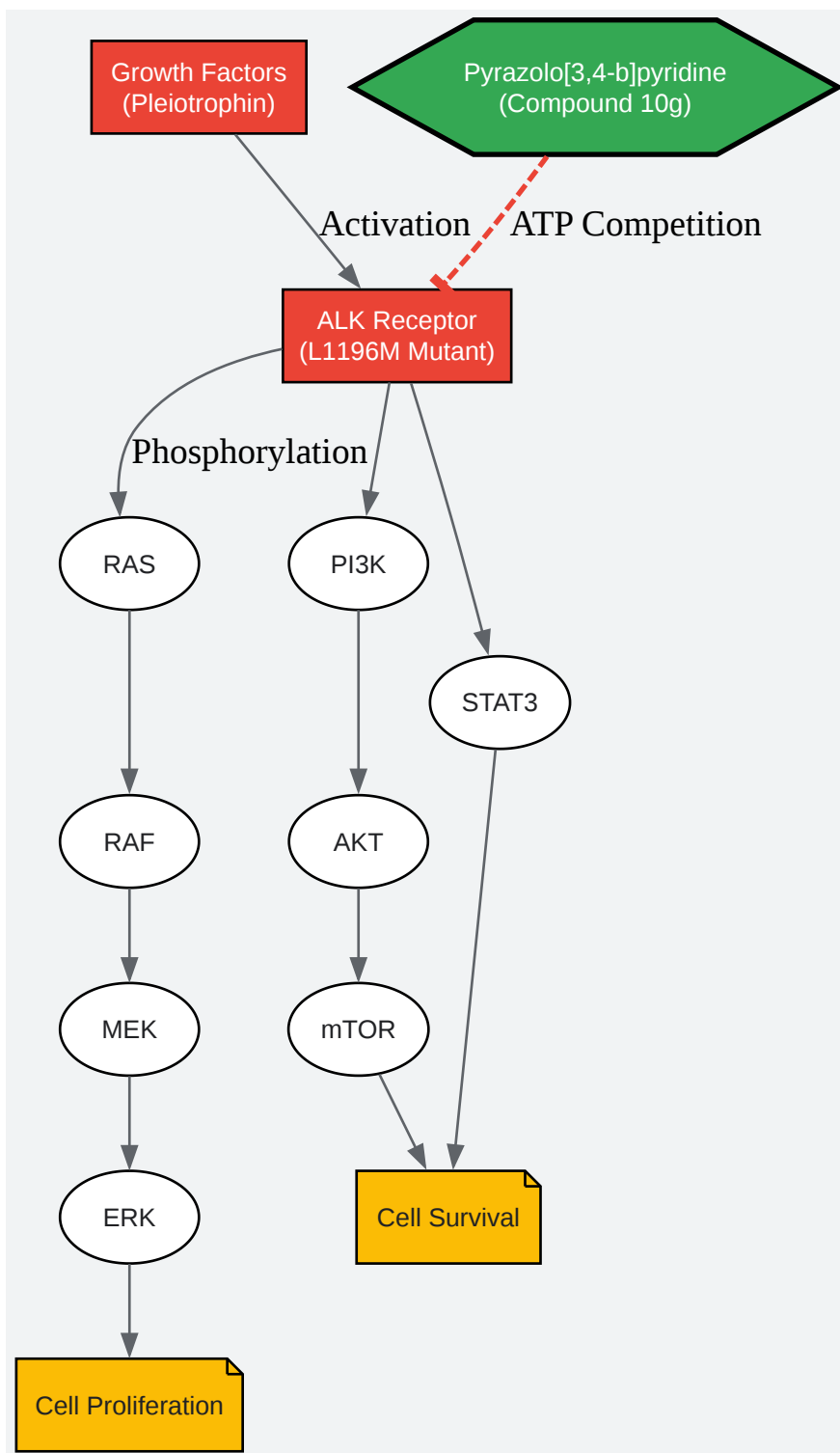
Neurodegeneration: Amyloid Probes

Derivatives substituted with electron-donating groups (e.g., dimethylamino) or polycyclic aromatic hydrocarbons (e.g., pyrene) at the C4 position exhibit large Stokes shifts.[1]

- Application: Fluorescent staining of
 - amyloid plaques in Alzheimer's disease brain tissue.
- Mechanism: The planar, rigid core intercalates into the
 - sheet structure of amyloid fibrils, activating fluorescence.[1]

Therapeutic Signaling Pathway

The diagram below details how Compound 10g interrupts the ALK signaling cascade in non-small cell lung cancer (NSCLC).



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Figure 2: Inhibition of the ALK signaling cascade by pyrazolo[3,4-b]pyridine derivative 10g, preventing downstream proliferation and survival signaling.[1]

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